Flumezapine
Overview
Description
Flumezapine is a thieno[2,3-b][1,5]benzodiazepine derivative that was investigated as an antipsychotic drug for the treatment of schizophrenia. It is structurally related to olanzapine, differing by the substitution of a fluorine atom for a hydrogen atom on the phenyl ring . Despite its potential, this compound’s development was halted due to concerns about liver and muscle toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flumezapine can be synthesized from 1-methylpiperazine and 4H-thieno[2,3-b][1,5]benzodiazepin-4-one, 7-fluoro-5,10-dihydro-2-methyl
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Flumezapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting the thieno ring or the piperazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of this compound.
Scientific Research Applications
Flumezapine has been studied primarily for its antipsychotic properties. It acts as an antagonist of central dopamine and serotonin receptors, making it a potential candidate for treating schizophrenia and other psychotic disorders . Additionally, its structural similarity to olanzapine has made it a subject of interest in comparative studies to understand the pharmacological differences and potential advantages .
Mechanism of Action
Flumezapine exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors . It also antagonizes serotonin receptors, contributing to its antipsychotic effects . The compound’s higher antidopaminergic to anticholinergic ratio indicates a stronger dopamine receptor blockade with fewer anticholinergic side effects compared to other antipsychotics .
Comparison with Similar Compounds
Olanzapine: Structurally similar, with a hydrogen atom instead of a fluorine atom on the phenyl ring.
Clozapine: Another thieno[2,3-b][1,5]benzodiazepine with a chlorine atom instead of a fluorine atom.
Zotepine: Shares similar pharmacological properties and receptor affinities.
Uniqueness: Flumezapine’s unique feature is the fluorine substitution, which influences its electron-withdrawing properties and receptor binding affinities. This structural modification was intended to enhance its pharmacological profile, although it ultimately led to toxicity concerns .
Properties
IUPAC Name |
7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHUBOISLBWHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976813 | |
Record name | Flumezapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61325-80-2 | |
Record name | Flumezapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61325-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumezapine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061325802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumezapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMEZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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